molecular formula C8H8N2O2 B13661871 2-Amino-5-hydroxy-4-methoxybenzonitrile

2-Amino-5-hydroxy-4-methoxybenzonitrile

Cat. No.: B13661871
M. Wt: 164.16 g/mol
InChI Key: WNFXPERGWUGQHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-hydroxy-4-methoxybenzonitrile typically involves the nitration of 4-methoxybenzonitrile followed by reduction and amination . The nitration process introduces a nitro group, which is then reduced to an amino group. The hydroxylation step introduces the hydroxyl group at the desired position.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes under controlled conditions to ensure high yield and purity . The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-hydroxy-4-methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

2-amino-5-hydroxy-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-8-3-6(10)5(4-9)2-7(8)11/h2-3,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFXPERGWUGQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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